molecular formula C9H9NO3 B085405 [Methyl(phenyl)amino](oxo)acetic acid CAS No. 13120-33-7

[Methyl(phenyl)amino](oxo)acetic acid

Cat. No.: B085405
CAS No.: 13120-33-7
M. Wt: 179.17 g/mol
InChI Key: RMOUHWPZZGSLOT-UHFFFAOYSA-N
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Description

Methyl(phenyl)aminoacetic acid is an organic compound that features a combination of methyl, phenyl, and amino groups attached to an oxoacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(phenyl)aminoacetic acid typically involves the reaction of phenylhydrazine with glyoxylic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol, and a catalyst, such as methanesulfonic acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Methyl(phenyl)aminoacetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl(phenyl)aminoacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted amino derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl(phenyl)aminoacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl(phenyl)aminoacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl(phenyl)aminoacetic acid is unique due to its combination of methyl, phenyl, and amino groups attached to an oxoacetic acid backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(N-methylanilino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-10(8(11)9(12)13)7-5-3-2-4-6-7/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOUHWPZZGSLOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506922
Record name [Methyl(phenyl)amino](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13120-33-7
Record name [Methyl(phenyl)amino](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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